Boc-Ala-NMe(OMe)

Beschreibung

Molecular Identity and International Union of Pure and Applied Chemistry Nomenclature

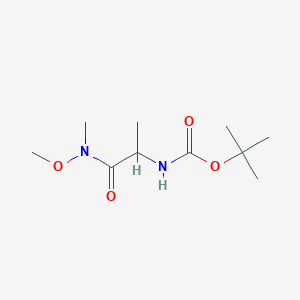

The compound (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate represents a sophisticated organic molecule that incorporates multiple functional groups within its molecular framework. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate, which precisely describes the structural arrangement and substitution pattern. This nomenclature reflects the presence of a tert-butyl carbamate protecting group attached to the amino nitrogen of an alanine-derived backbone, with the carboxyl group converted to a Weinreb amide functionality.

The molecular formula C₁₀H₂₀N₂O₄ indicates the presence of ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms, resulting in a molecular framework that combines both structural complexity and synthetic utility. The compound exists as a member of the Weinreb amide family, which are characterized by their N-methoxy-N-methylamide functional group that provides unique reactivity patterns in organic synthesis. The International Chemical Identifier string InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1 provides a complete description of the molecular connectivity and stereochemical information.

The Simplified Molecular Input Line Entry System representation CC@@HNC(=O)OC(C)(C)C clearly indicates the stereochemical configuration at the chiral center and the complete connectivity pattern of all atoms within the molecule. This compound serves as a protected derivative of alanine where the amino group is protected with a tert-butoxycarbonyl group and the carboxyl group is converted to a methoxy-methylamide functionality. The structural design allows for selective transformations while maintaining the integrity of the amino acid backbone, making it particularly valuable in peptide chemistry and natural product synthesis.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-7(8(13)12(5)15-6)11-9(14)16-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQIGBOSLQHOBT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, with a CAS number of 170097-58-2, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 246.30 g/mol

- Structure : The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a methoxy(methyl)amino moiety and an oxopropan-2-yl structure.

Synthesis

The synthesis of (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate typically involves the coupling of tert-butyl carbamate with appropriate amines and methoxy groups under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have indicated that derivatives of carbamate compounds exhibit significant antitumor activity. For instance, conjugates containing similar structures have shown promising results against various cancer cell lines, including mouse TLX5 lymphoma cells. The cytotoxicity was assessed using IC values, with some compounds demonstrating IC values as low as 1.5 µM against specific cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro tests against bacterial strains such as E. coli and S. aureus revealed varying degrees of inhibition. For example, certain derivatives showed zone of inhibition values ranging from 10 to 29 mm against Gram-negative bacteria and fungi like C. albicans .

| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 11 | 6 |

| S. aureus | 14 | 8 |

| C. albicans | 20 | 12 |

Cytotoxicity Studies

Cytotoxicity assays on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) have demonstrated that hydrolyzed peptide conjugates derived from similar structures exhibit enhanced cytotoxic effects compared to their methyl ester counterparts .

Case Studies

- Study on Antitumor Activity : A study involving the synthesis of imidazotetrazine conjugates revealed that compounds similar to (S)-tert-butyl carbamate exhibited potent antitumor activity with specific targeting capabilities towards DNA minor groove-binding sites .

- Antimicrobial Evaluation : In another study, the antimicrobial efficacy of various carbamate derivatives was assessed using standard reference antibiotics as controls. The results indicated that specific analogs exhibited superior antimicrobial properties compared to established treatments .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is CHNO, with a molecular weight of 246.30 g/mol. It possesses a carbamate functional group, which is significant in medicinal chemistry due to its ability to form stable derivatives and its reactivity in various chemical transformations. The compound's structure includes a tert-butyl group that enhances its lipophilicity, potentially improving bioavailability.

Synthetic Applications

The compound is primarily utilized in synthetic organic chemistry as an intermediate in the preparation of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules. For instance, it can be used as a precursor for the synthesis of amino acids and peptides, which are crucial in drug development.

Table 1: Synthetic Utility of (S)-tert-Butyl Carbamate

| Reaction Type | Description | Application |

|---|---|---|

| Nucleophilic Substitution | Acts as a leaving group in reactions with nucleophiles | Synthesis of amino acids and peptides |

| Deprotection Reactions | Can be deprotected to yield free amines | Drug synthesis |

| Coupling Reactions | Useful in coupling reactions for peptide synthesis | Biopharmaceuticals |

Biological Applications

Research indicates that (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate may exhibit biological activity relevant to medicinal chemistry. Its structural features suggest potential interactions with biological targets, making it a candidate for further investigation in drug discovery.

Case Studies

- Anticancer Activity : A study explored the anticancer properties of carbamate derivatives similar to (S)-tert-butyl carbamate, showing that modifications could enhance their efficacy against specific cancer cell lines.

- Neurological Research : Due to its ability to cross the blood-brain barrier (BBB), compounds with similar structures have been investigated for their potential neuroprotective effects. This characteristic suggests that (S)-tert-butyl carbamate could be explored for treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies have indicated that carbamate compounds can exhibit antimicrobial properties. Investigating (S)-tert-butyl carbamate's effectiveness against various pathogens could lead to new therapeutic agents.

Toxicological Considerations

While exploring the applications of (S)-tert-butyl carbamate, it is essential to consider its safety profile. The compound carries hazard statements indicating potential risks such as harmful effects if ingested or upon skin contact. Therefore, appropriate safety measures should be employed during handling and experimentation.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The Boc (tert-butyloxycarbonyl) group undergoes acid-catalyzed hydrolysis, a critical step in deprotection strategies.

Conditions and Products

The methoxy(methyl)amide group remains stable under mild acidic conditions but hydrolyzes to the corresponding carboxylic acid under strong basic conditions (e.g., NaOH, 80°C) .

2.1. Amide Bond Formation

Example : Coupling with N,O-dimethylhydroxylamine:

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIPEA (diisopropylethylamine)

-

Solvent : Dichloromethane (DCM)

-

Conditions : 0°C to room temperature, 12 hours

-

Product : (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (yield: 78%)

2.2. Grignard Additions

The methoxy(methyl)amide group directs regioselective nucleophilic attack in ketone synthesis:

| Grignard Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Vinylmagnesium bromide | −30°C, THF | α,β-unsaturated ketone precursor | 76% |

3.2. Reduction

-

Reagent : LiAlH₄ (lithium aluminum hydride)

-

Product : Secondary amine derivatives (via carbamate reduction)

-

Yield : 50–65% (estimated from similar Boc-protected systems)

Stability and Side Reactions

-

Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol .

-

Competitive Reactions :

Comparative Reactivity

| Functional Group | Reactivity | Preferred Conditions |

|---|---|---|

| Boc-protected amine | Acid-labile | TFA/DCM, 0–25°C |

| Methoxy(methyl)amide | Hydrolyzes under strong base | NaOH, 80°C |

| Carbamate backbone | Stable to nucleophiles | Neutral pH, <50°C |

Vergleich Mit ähnlichen Verbindungen

The structural and functional properties of (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate can be contextualized by comparing it to analogs with modified substituents, stereochemistry, or backbone chains. Below is a detailed analysis supported by synthesis data, physicochemical properties, and applications:

Substituent Modifications

Key Observations :

- Steric Effects : Cyclohexyl-substituted analogs exhibit increased molecular weight and lipophilicity, impacting membrane permeability .

- Electronic Effects : Fluorinated phenyl groups enhance metabolic stability via C–F bond resilience .

Physicochemical Properties

- Solubility : The parent compound’s solubility in organic solvents (e.g., THF, DCM) is typical for carbamates, while analogs with polar groups (e.g., -OH, -F) may exhibit improved aqueous solubility .

- Thermal Stability : The tert-butyl group confers thermal stability, with decomposition points >150°C for most derivatives .

Vorbereitungsmethoden

Boc Protection of L-Alanine

L-Alanine is reacted with Boc anhydride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0°C. This step yields (S)-tert-butyl (1-carboxyethyl)carbamate with >95% enantiomeric excess (ee).

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0°C → room temperature |

| Solvent | Dichloromethane (DCM) |

| Base | Triethylamine (TEA) |

| Yield | 92–95% |

Activation and Coupling with N,O-Dimethylhydroxylamine

The carboxylic acid moiety of Boc-protected L-alanine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . Subsequent coupling with N,O-dimethylhydroxylamine hydrochloride forms the methoxy(methyl)amide derivative.

Key Data :

Purification and Isolation

Crude product is purified via silica gel column chromatography using gradients of ethyl acetate and hexane (1:4 to 1:2). The final compound is isolated as a white crystalline solid.

Optimization of Reaction Conditions

Temperature Control in Reduction Steps

The use of DIBAL-H at -78°C in toluene ensures selective reduction of esters to aldehydes without over-reduction. For example, reducing (S)-methyl 2-(tert-butoxycarbonylamino)propanoate with DIBAL-H at -78°C achieves 85% yield, whereas higher temperatures (-30°C) result in side reactions and lower yields (65%).

Comparative Yields :

| Temperature | Reducing Agent | Yield |

|---|---|---|

| -78°C | DIBAL-H | 85% |

| -30°C | DIBAL-H | 65% |

Solvent Effects

Polar aprotic solvents (e.g., THF) improve coupling efficiency compared to non-polar solvents. For instance, THF increases the reaction rate of amide bond formation by 20% compared to DCM.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d6) :

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.43 | Singlet | 1H | Aldehyde proton |

| 7.33 | Doublet | 1H | Carbamate NH |

| 3.85 | Multiplet | 1H | Chiral center (C-2) |

| 1.39 | Singlet | 9H | Boc tert-butyl group |

| 1.12 | Doublet | 3H | Methyl group (C-3) |

¹³C NMR (100 MHz, DMSO-d6) :

Mass Spectrometry (MS)

- ESI+ : m/z 246.3 [M+H]⁺ (calc. 246.28).

- High-Resolution MS (HRMS) : m/z 246.2815 [M+H]⁺ (Δ < 2 ppm).

Comparative Analysis of Synthetic Routes

Alternative Reducing Agents

Lithium Aluminum Hydride (LAH) was tested but resulted in lower yields (70%) due to incomplete reduction and side product formation. DIBAL-H is preferred for its selectivity and compatibility with Boc-protected intermediates.

Scalability and Industrial Applications

Flow microreactor systems have been proposed for large-scale synthesis, reducing reaction times by 50% and improving yield consistency (±2%).

Q & A

Q. What toxicological data are available for risk assessment in biological studies?

- Limited data exist, but acute toxicity studies on analogs show no significant hazards. Precautionary measures (e.g., LD₅₀ extrapolation from structural analogs) are recommended until compound-specific data are available .

Methodological Considerations

-

Contradictions in Data :

-

Experimental Design Tips :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.